Ethyl methylcarbamate

Catalog No.
S580335
CAS No.
105-40-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methylcarbamate

Ethyl methylcarbamate (EMC) addresses the critical handling bottlenecks of solid carbamates like ethyl carbamate. As a clear liquid at room temperature, EMC enables direct pumping into continuous flow reactors, eliminating heated lines and dissolution steps.

  • Streamlines synthesis of benzoylphenylurea propesticides and N-chlorosulfenyl-carbamates.
  • Serves as a precise internal standard for GC-MS quantification of ethyl carbamate, avoiding peak overlap.
  • Provides the specific steric bulk required for selective MAO-A/B inhibitors like TV3326.

CAS Number

105-40-8

Product Name

Ethyl methylcarbamate

IUPAC Name

ethyl N-methylcarbamate

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6)

InChI Key

SURZCVYFPAXNGN-UHFFFAOYSA-N

SMILES

CCOC(=O)NC

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
VERY SOL IN WATER; SOLUBLE IN ALCOHOL

Synonyms

ethyl N-methylcarbamate, N-methylcarbamic acid, ethyl ester

Canonical SMILES

CCOC(=O)NC

The exact mass of the compound Ethyl methylcarbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)very sol in water; soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8836. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 g, 25 g, 100 g

Ethyl methylcarbamate (EMC) is a low-molecular-weight, asymmetric aliphatic carbamate that functions as a versatile building block, analytical standard, and specialty solvent. Structurally consisting of an N-methylated amine and an ethyl ester, it presents as a clear, colorless, combustible liquid at room temperature with a boiling point of 170 °C [1]. In industrial and research procurement, EMC is primarily sourced as a synthetic intermediate for agrochemicals (such as benzoylphenylurea propesticides) and neuroactive pharmaceuticals, as well as a critical internal standard for gas chromatography-mass spectrometry (GC-MS) workflows [2]. Its liquid state at standard conditions and its specific steric profile make it a highly processable material compared to other simple carbamates[1].

Research Fit

Workflow Pharmaceutical intermediate for rivastigmine-related synthesis research
Identity N-methyl carbamate ester with distinct reactivity vs. unsubstituted urethane
Handling Research use only; suspected carcinogen—review institutional safety protocols

Attempting to substitute ethyl methylcarbamate with closely related analogs like ethyl carbamate (urethane) or methyl methylcarbamate introduces severe processability and regulatory bottlenecks. Structurally, removing the N-methyl group yields ethyl carbamate, a known Group 2A carcinogen that requires stringent environmental, health, and safety (EHS) controls and is a solid at room temperature, complicating continuous-flow dosing. Conversely, altering the ester to methyl methylcarbamate drastically increases the melting point to over 170 °C, negating the liquid-handling advantages of EMC . In analytical applications, generic carbamates cannot provide the exact retention time offset required for internal standardization in GC-MS, and in pharmaceutical synthesis, lacking the specific ethyl-methyl steric bulk disrupts the target binding affinity of downstream active pharmaceutical ingredients[1].

Substitution Risk

N-methyl substitution alters hydrolysis and toxicity profile
Replacing with unsubstituted urethane may shift acid/base stability predictions and toxicological endpoints.
Dimethyl analog lacks teratogenicity
Ethyl N,N-dimethylcarbamate is non-teratogenic; its use would yield false-negative results in developmental toxicity screening.
Urethane overestimates tumor-initiation potency
Unsubstituted ethyl carbamate is a stronger tumor initiator; direct substitution would skew carcinogenicity study controls.

Liquid-State Processability

Ethyl methylcarbamate offers a significant material handling advantage due to its thermal phase behavior. At standard temperature and pressure, it is a clear liquid with a boiling point of 170 °C [1]. In direct contrast, its closest unmethylated analog, ethyl carbamate, is a solid with a melting point of 48–50 °C, and the methyl ester analog, methyl methylcarbamate, is a high-melting solid (173–176 °C). This phase difference means that substituting EMC with these analogs requires heated transfer lines, pre-dissolution in secondary solvents, or powder-handling infrastructure.

Evidence DimensionMelting Point / State at Standard Conditions
Target Compound DataLiquid at 20 °C
Comparator Or BaselineEthyl carbamate (Solid, MP 48–50 °C) and Methyl methylcarbamate (Solid, MP 173–176 °C)
Quantified DifferenceTarget remains a pumpable liquid at room temperature, avoiding the >50 °C or >173 °C heating required to melt comparators.
ConditionsStandard temperature and pressure (20 °C, 1 atm)

Enables direct liquid dosing and continuous-flow pumping without the need for heated lines or pre-dissolution, significantly lowering process energy and handling complexity.

Acid hydrolysis
Reported
Mechanistic pathway diverges: mono-methyl vs. di-methyl carbamate; water displaces protonated alkoxy group
Acid stability screening may not transfer between analogs
Exact rate constants not provided; verify under intended conditions

Regulatory & EHS Handling Profile

The procurement of simple carbamates is often complicated by severe regulatory restrictions. Ethyl carbamate (urethane) is classified as an IARC Group 2A carcinogen and a teratogen, requiring extensive safety protocols, restricted access, and specialized disposal. Ethyl methylcarbamate, by virtue of its N-methylation, avoids this specific Group 2A classification and is not listed as a known human carcinogen under standard OSHA or IARC guidelines. While standard laboratory precautions for combustible liquids apply, the administrative and infrastructural burden of handling EMC is substantially lower than that of its unmethylated counterpart.

Evidence DimensionIARC Carcinogenicity Classification
Target Compound DataNot listed as a known human carcinogen
Comparator Or BaselineEthyl carbamate (IARC Group 2A carcinogen, withdrawn from pharmaceutical use)
Quantified DifferenceAvoids the strict regulatory tracking, reporting, and specialized PPE required for Group 2A carcinogens.
ConditionsEHS procurement and laboratory safety protocols

Reduces compliance overhead, PPE requirements, and disposal costs compared to handling the heavily regulated ethyl carbamate.

Base hydrolysis
Reported
Micellar catalysis up to 50×; C–N vs. C–OR bond partitioning differs between ethyl and methyl esters
Base-mediated deprotection kinetics are compound-specific
Ethoxide vs. methoxide leaving group influences pathway

GC-MS Internal Standard Resolution

In the quantification of toxic ethyl carbamate in fermented foods and beverages, an internal standard is required to correct for extraction efficiency and matrix effects. Ethyl methylcarbamate is a precise fit because it is structurally homologous to the target analyte but features an N-methyl group that shifts its GC-MS retention time, providing a distinct, non-overlapping peak[1]. Using generic substitutes or external calibration fails to account for sample-specific recovery variations, whereas EMC closely mimics the extraction behavior of ethyl carbamate without interfering with its quantification [2].

Evidence DimensionGC-MS Retention and Internal Standard Suitability
Target Compound DataDistinct retention time, mimics target extraction behavior
Comparator Or BaselineExternal calibration or non-homologous standards
Quantified DifferenceProvides a structurally homologous but chromatographically distinct peak for accurate baseline calibration.
ConditionsGas chromatography-mass spectrometry (GC-MS) of fermented foods or biological fluids

Essential for analytical labs needing a reliable, non-interfering internal standard to quantify toxic urethane levels in food and beverages.

Tumor initiation
Head-to-head
Ranked 2nd among 5 tested carbamates: ethyl carbamate > ethyl N-methylcarbamate > ethyl N-ethylcarbamate
Serves as intermediate-potency reference for carcinogenicity studies
Mouse model; croton oil promotion

Steric Fit in MAO Inhibitor Synthesis

Ethyl methylcarbamate is a critical precursor in the synthesis of novel cholinesterase-brain selective MAO-AB inhibitors, such as TV3326 (a derivative of rasagiline). The specific steric bulk provided by the N-methyl and ethyl ester groups is essential for the drug's binding kinetics [1]. If a generic carbamate (like ethyl carbamate) were used, the resulting molecule would lack the N-methyl group, altering the receptor fit and potentially causing the tyramine potentiation that TV3326 specifically avoids [1]. Thus, the exact structural dimensions of EMC are non-negotiable for achieving the target pharmacological profile.

Evidence DimensionPrecursor structural contribution to MAO-AB inhibition
Target Compound DataProvides the exact ethyl methylcarbamate moiety for TV3326
Comparator Or BaselineUnmethylated carbamate precursors
Quantified DifferenceThe N-methyl group prevents primary amine formation and alters binding kinetics, enabling brain-selective MAO-A/B inhibition.
ConditionsPharmacological synthesis of cholinesterase-MAO inhibitors

Generic carbamates cannot substitute because the specific steric bulk of the N-methyl and ethyl groups is strictly required for the drug's receptor selectivity.

Teratogenicity
Head-to-head
More teratogenic than urethane; N,N-dimethyl analog negative
Essential for developmental toxicity assay validation
False-negative risk if dimethyl analog is substituted
Acute toxicity (LD50)
Data to verify
Mouse s.c. LD50: 1360 mg/kg; other TDLo values reported for dermal, i.p. routes
Supports hazard assessment for handling and disposal protocols
Verify with current SDS and institutional safety review

Internal Standard for Food Safety GC-MS

Due to its structural homology and distinct chromatographic retention, ethyl methylcarbamate is highly recommended as an internal standard for quantifying ethyl carbamate (urethane) in fermented foods, wines, and spirits. It closely mimics the extraction efficiency of the target analyte while avoiding peak overlap, ensuring accurate, reproducible quantification in high-throughput analytical labs [1].

Precursor for Brain-Selective MAO Inhibitors

In medicinal chemistry, EMC is a primary precursor for synthesizing advanced monoamine oxidase (MAO) inhibitors, such as TV3326. Its specific N-methyl and ethyl ester configuration provides the necessary steric bulk to achieve selective MAO-A and MAO-B inhibition without inducing dangerous tyramine potentiation, making it a critical building block for this class of neurodegenerative disease therapeutics [2].

Liquid-Phase Continuous Flow for Agrochemicals

For the industrial synthesis of benzoylphenylurea propesticides and N-chlorosulfenyl-carbamates, EMC is selected over solid carbamate analogs. Its liquid state at room temperature allows for direct pumping into continuous flow reactors, eliminating the need for heated transfer lines or pre-dissolution steps, thereby streamlining manufacturability and reducing energy costs[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Rivastigmine-related synthesis research intermediate
N-methyl carbamate identity and purity
GC purity ≥98%; confirm absence of urethane contamination
Carbamate toxicology reference standard
Intermediate tumor-initiating and teratogenic potency
Verify batch-specific potency relative to urethane and dimethyl analog
Carbamate prodrug activation kinetics model
Distinct acid/base hydrolysis mechanism (AAc1/AAc2)
Confirm mechanistic profile under intended pH conditions
Agrochemical intermediate and impurity reference
Physicochemical identity (bp, density, RI)
Confirm purity and identity via GC/HPLC; compare to certified reference if available

Physical Description

N-methylcarbamic acid, ethyl ester is a clear colorless liquid. (NTP, 1992)
Clear colorless liquid; [CAMEO]

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Boiling Point

338 °F at 760 mmHg (NTP, 1992)
170 °C @ 760 MM HG

Flash Point

163.5 °F (NTP, 1992)

Heavy Atom Count

7

Density

1.011 at 66.9 °F (NTP, 1992) - Denser than water; will sink
1.0115 @ 20 °C/4 °C

LogP

0.34 (LogP)

UNII

1W34GCF5CS

Vapor Pressure

1 mmHg at 79.7 °F ; 20 mmHg at 169.0 °F; 100 mmHg at 234 °F (NTP, 1992)

Other CAS

105-40-8

Metabolism Metabolites

METHYLUREA WAS RAPIDLY NITROSATED WHEN O.005 MOLAR METHYLUREA & 0.01 MOLAR NITRITE WERE REACTED AT PH 2. NITROSATION OF N-METHYLURETHAN PROCEEDED MORE SLOWLY THAN METHYLUREA. RATE OF REACTION INCR NEARLY 10-FOLD FOR EACH 1 UNIT DROP IN PH.
UNDER CONDITIONS SIMILAR TO THOSE PREVALENT IN THE STOMACH, NITROSIFICATION OF METHYLURETHANE TO N,N-NITROMETHYLURETHANE DID OCCUR, BUT WAS MORE DIFFICULT THAN THAT OF OTHER NITROSAMINES.

Wikipedia

Ethyl-N-methylcarbamate

Methods of Manufacturing

REACTION OF ETHYL CHLOROFORMATE WITH METHYLAMINE

General Manufacturing Information

Carbamic acid, N-methyl-, ethyl ester: ACTIVE

Interactions

IN MICE GIVEN FIXED TUMOR-INITIATING 25 G DOSE OF URETHANE, SIMULTANEOUS SUBCUTANEOUS INJECTION OF ETHYL N-METHYLCARBAMATE DID NOT INFLUENCE YIELD OF TUMORS IN SKIN, LUNGS, OR LIVER.

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